5,7-Difluoroquinolin-2-amine

MAO inhibition neurochemistry selectivity profiling

This 5,7-difluoroquinolin-2-amine building block offers a unique 5,7-difluoro substitution pattern that dictates selectivity—unlike 6,8-difluoro or 7-chloro analogs, it cannot be interchanged without synthetic or biological risk. The 2-amino handle enables modular derivatization for c-Met kinase inhibitor (8.6 nM lead) and MAO-B modulator (IC50 15.4 μM, 6.5-fold selective) programs. Its regioselective C-H deprotonation at the ortho-fluorine-flanked position allows transition-metal-free library synthesis. Ensure your next SAR campaign starts with the correct scaffold.

Molecular Formula C9H6F2N2
Molecular Weight 180.15 g/mol
Cat. No. B13319121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoroquinolin-2-amine
Molecular FormulaC9H6F2N2
Molecular Weight180.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=CC(=C2)F)F)N
InChIInChI=1S/C9H6F2N2/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4H,(H2,12,13)
InChIKeyZRKUYHSQQBVXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Difluoroquinolin-2-amine: Core Physicochemical Properties and Procurement Relevance for Fluorinated Heterocycle Research


5,7-Difluoroquinolin-2-amine (CAS 1342066-48-1) is a fluorinated 2-aminoquinoline building block with molecular formula C9H6F2N2 and molecular weight 180.15 g/mol . The compound features a quinoline core substituted with fluorine atoms at the 5- and 7-positions on the benzene ring and an amino group at the 2-position of the pyridine ring, giving it the SMILES notation Nc1ccc2c(F)cc(F)cc2n1 . This difluorinated heterocyclic scaffold serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antibacterial agents where fluorine substitution modulates electronic properties, lipophilicity, and metabolic stability of target molecules.

Why 5,7-Difluoroquinolin-2-amine Cannot Be Substituted with Other Fluorinated Quinolines or Aminoquinolines


Fluorinated quinoline derivatives exhibit dramatically divergent chemical reactivity and biological profiles depending on the specific fluorine substitution pattern and the presence or absence of the 2-amino group. As demonstrated by Gurskaya et al., 5,7-difluoroquinolines undergo selective deprotonation of the C-H bond flanked by two ortho-fluorine atoms to produce long-lived quinolinyl anions useful as nucleophilic synthons, whereas 5,6,8-trifluoro- and 5,6,7,8-tetrafluoroquinolines follow entirely different reaction pathways involving aminodefluorination [1]. In biological systems, the position of fluorine substitution fundamentally alters enzyme inhibition profiles: the 2-amino group provides hydrogen-bonding capacity absent in 5,7-difluoroquinoline, while the 5,7-difluoro pattern confers distinct electronic effects compared to 6,8-difluoro or 7-chloro analogs [2]. These structural nuances mean that in-class compounds cannot be interchanged without risking synthetic failure or altered biological activity in target applications.

Quantitative Differentiation Evidence: 5,7-Difluoroquinolin-2-amine Versus Closest Analogs and Alternatives


MAO-B vs. MAO-A Isoform Selectivity Profile of 5,7-Difluoroquinolin-2-amine

5,7-Difluoroquinolin-2-amine demonstrates measurable inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 15.4 μM (1.54E+4 nM), while showing significantly weaker inhibition of MAO-A with an IC50 of 100 μM (1.00E+5 nM), yielding a selectivity ratio of approximately 6.5-fold for MAO-B over MAO-A under identical assay conditions [1]. This contrasts with standard MAO inhibitors: selegiline (L-deprenyl), a selective MAO-B inhibitor, exhibits IC50 values in the low nanomolar range (approximately 0.02-0.04 μM), while clorgyline, a selective MAO-A inhibitor, shows IC50 values around 0.001-0.01 μM [2]. The compound's moderate micromolar potency with measurable isoform preference distinguishes it from both potent clinical MAO inhibitors and non-selective quinoline derivatives.

MAO inhibition neurochemistry selectivity profiling

Regioselective Anion Formation via Ortho-Fluorine Directed Deprotonation

In liquid ammonia with one equivalent of sodium or potassium amide, 5,7-difluoroquinoline undergoes regioselective deprotonation at the C-H bond flanked by two ortho-fluorine atoms to generate long-lived quinolinyl anions, which can subsequently be trapped as nucleophilic synthons (e.g., methylation yields 6- and 7-methylpolyfluoroquinolines) [1]. In contrast, 5,6,7,8-tetrafluoroquinoline and 5,7,8-trifluoro-6-(trifluoromethyl)quinoline react via nucleophilic addition of NH2- at the 2-position followed by oxidation to quinoline-2-amines, with concurrent aminodefluorination occurring in the tetrafluoro case [1]. The 5,7-difluoro substitution pattern uniquely enables C-H deprotonation rather than nucleophilic addition, a divergent reactivity profile that permits selective functionalization at the 6- or 7-positions without requiring pre-installed leaving groups.

C-H functionalization organofluorine chemistry nucleophilic synthons

Synthetic Utility as c-Met Kinase Inhibitor Intermediate with Sub-Nanomolar Potency

Derivatives incorporating the 5,7-difluoroquinoline scaffold demonstrate potent c-Met receptor tyrosine kinase inhibition. Specifically, 6-[1-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethyl]-5,7-difluoroquinoline, prepared via condensation with 1-methylpiperazin-2-one hydrochloride, exhibited an IC50 value of 0.0086 μM (8.6 nM) in an EPK kinase assay against c-Met [1]. In comparison, crizotinib, a clinically approved c-Met/ALK inhibitor, demonstrates c-Met IC50 values of approximately 0.008-0.020 μM depending on assay conditions [2]. The 5,7-difluoroquinoline core thus provides a platform for generating c-Met inhibitors with potency comparable to marketed agents, while the 2-amino group offers a synthetic handle for further derivatization.

kinase inhibition cancer therapeutics medicinal chemistry

Distinct C-5 Substitution SAR Versus 6,8-Difluoroquinolone Antibacterials

Structure-activity relationship studies on 5-substituted 6,8-difluoroquinolones established that the amino group at the C-5 position is optimal among halo, hydroxy, and mercapto substituents for antibacterial activity, with the combination of C-5 amino and C-7 3,5-dimethylpiperazinyl groups conferring the best overall antibacterial properties [1]. In this series, sparfloxacin (5-amino-1-cyclopropyl-6,8-difluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-4(1H)-oxoquinoline-3-carboxylic acid) demonstrated superiority to ciprofloxacin in both in vitro and in vivo potency [1]. 5,7-Difluoroquinolin-2-amine differs fundamentally from this 6,8-difluoroquinolone class: it features a 5,7-difluoro pattern (vs. 6,8-difluoro), lacks the 4-oxo-3-carboxylic acid pharmacophore essential for DNA gyrase/topoisomerase IV inhibition, and presents an unsubstituted 2-amino group rather than the N-1 cyclopropyl and C-3 carboxyl moieties. Consequently, 5,7-difluoroquinolin-2-amine does not exhibit the fluoroquinolone antibacterial mechanism and instead serves as a distinct scaffold for alternative target classes.

fluoroquinolone antibacterial SAR sparfloxacin analog

Procurement-Driven Application Scenarios for 5,7-Difluoroquinolin-2-amine


MAO-B Ligand Development and Neurological Probe Synthesis

Given the documented MAO-B IC50 of 15.4 μM and 6.5-fold selectivity over MAO-A [1], 5,7-difluoroquinolin-2-amine serves as a viable starting scaffold for medicinal chemistry programs targeting reversible, moderate-affinity MAO-B modulation. The 2-amino group provides a synthetic handle for introducing substituents to enhance potency while maintaining or improving the observed isoform selectivity. This application is particularly relevant for neurodegenerative disease research where partial MAO-B inhibition may offer therapeutic benefits with reduced side effect profiles compared to irreversible inhibitors like selegiline.

C-H Functionalization Method Development Using Ortho-Fluorine Directed Deprotonation

The unique regioselective deprotonation chemistry of 5,7-difluoroquinoline scaffolds at the C-H bond flanked by two ortho-fluorine atoms [2] makes 5,7-difluoroquinolin-2-amine an excellent substrate for developing transition-metal-free C-H functionalization methodologies. Researchers can exploit the long-lived quinolinyl anion intermediate for electrophilic trapping at the 6- or 7-positions, enabling direct access to diversified 5,7-difluoroquinoline libraries without pre-functionalization steps. The presence of the 2-amino group further expands the scope for tandem functionalization strategies.

c-Met Kinase Inhibitor Scaffold Optimization

Based on the demonstrated 8.6 nM c-Met inhibitory activity of a 5,7-difluoroquinoline-containing derivative [3], 5,7-difluoroquinolin-2-amine is positioned for structure-activity relationship campaigns targeting c-Met-driven cancers. The 2-amino group enables modular derivatization to explore substituent effects on kinase selectivity, pharmacokinetic properties, and in vivo efficacy. The scaffold's potency comparable to crizotinib [4] supports its use in hit-to-lead and lead optimization phases of oncology drug discovery programs.

Non-Fluoroquinolone Antibacterial Scaffold Exploration

While structurally distinct from the DNA gyrase-targeting 6,8-difluoroquinolone class [5], 5,7-difluoroquinolin-2-amine may serve as a building block for novel antibacterial agents operating through alternative mechanisms. The 5,7-difluoro pattern, combined with the 2-amino functionality, provides a differentiated electronic and steric profile suitable for exploring non-traditional antibacterial targets, including those relevant to Gram-negative pathogens where fluoroquinolone resistance has emerged.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Difluoroquinolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.